molecular formula C12H15FN2O3 B13060230 tert-butyl 5-fluoro-2-hydroxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate CAS No. 1841080-35-0

tert-butyl 5-fluoro-2-hydroxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate

Cat. No.: B13060230
CAS No.: 1841080-35-0
M. Wt: 254.26 g/mol
InChI Key: MSFSRSJMSGPZMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 5-fluoro-2-hydroxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate is a synthetic organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrrolo[2,3-c]pyridine core, which is a fused bicyclic structure containing both pyrrole and pyridine rings. The presence of a tert-butyl ester group, a fluorine atom, and a hydroxyl group adds to its chemical complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-fluoro-2-hydroxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate typically involves multi-step organic reactions. One common approach is to start with a suitable pyridine derivative, which undergoes a series of functional group transformations to introduce the necessary substituents. Key steps may include:

    Fluorination: Introduction of the fluorine atom using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Hydroxylation: Introduction of the hydroxyl group through oxidation reactions, often using reagents like m-chloroperbenzoic acid (m-CPBA).

    Esterification: Formation of the tert-butyl ester group using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-fluoro-2-hydroxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to remove the fluorine atom or reduce the ester group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, m-CPBA

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, and alcohols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while substitution of the fluorine atom with an amine yields an amino derivative.

Scientific Research Applications

Tert-butyl 5-fluoro-2-hydroxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl 5-fluoro-2-hydroxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom and hydroxyl group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their activity. The compound may also inhibit enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate: Similar structure but lacks the fluorine and hydroxyl groups.

    5-Fluoro-2-hydroxy-1H-pyrrolo[2,3-c]pyridine: Lacks the tert-butyl ester group.

    2-Hydroxy-1H-pyrrolo[2,3-c]pyridine-1-carboxylate: Lacks the fluorine atom.

Uniqueness

Tert-butyl 5-fluoro-2-hydroxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and lipophilicity, while the hydroxyl group increases its potential for hydrogen bonding. The tert-butyl ester group provides steric hindrance, influencing its reactivity and interaction with other molecules.

Properties

CAS No.

1841080-35-0

Molecular Formula

C12H15FN2O3

Molecular Weight

254.26 g/mol

IUPAC Name

tert-butyl 5-fluoro-2-hydroxy-2,3-dihydropyrrolo[2,3-c]pyridine-1-carboxylate

InChI

InChI=1S/C12H15FN2O3/c1-12(2,3)18-11(17)15-8-6-14-9(13)4-7(8)5-10(15)16/h4,6,10,16H,5H2,1-3H3

InChI Key

MSFSRSJMSGPZMV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC2=CC(=NC=C21)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.